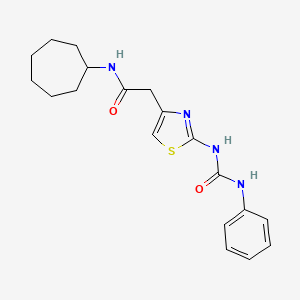

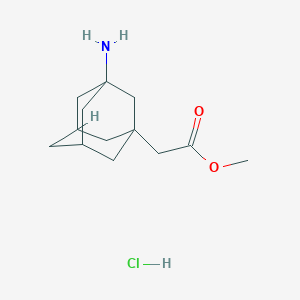

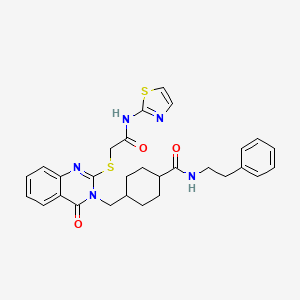

![molecular formula C4Cl2N4O B2563849 5,6-二氯-[1,2,5]恶二唑并[3,4-b]吡嗪 CAS No. 153493-48-2](/img/structure/B2563849.png)

5,6-二氯-[1,2,5]恶二唑并[3,4-b]吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine is a chemical compound with the molecular formula C4Cl2N4O . It is used for proteomics research .

Synthesis Analysis

Oxadiazoles, which include 5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine, are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Molecular Structure Analysis

The molecular structure of 5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The InChI key for this compound is VCQNGLLLIXRNIO-UHFFFAOYSA-N .Chemical Reactions Analysis

The construction of the [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold and its further modifications have been summarized and classified over the past 20 years . Synthetic approaches based on the reactions of the direct C-H bond functionalization are specially considered .Physical And Chemical Properties Analysis

5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine is a solid substance with a molecular weight of 190.98 . It should be stored in an inert atmosphere at 2-8°C .科学研究应用

Chemosensors

The compound has been used in the design of effective multifunctional chemosensors . These chemosensors can detect the presence of specific ions or molecules, making them useful in various fields such as environmental monitoring, medical diagnostics, and industrial process control .

Photovoltaics

The compound has been used as a charge-transport material for photovoltaics . In photovoltaic cells, charge-transport materials play a crucial role in transporting the electric charge generated by the absorption of light to the electrodes .

Nonlinear Optical Properties

The compound has advanced nonlinear optical (NLO) properties . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, where the polarization density of the medium responds to the light field in a nonlinear manner .

Kinase Inhibitors

The compound has been used in the development of potent A-loop regulatory site p38 MAP kinase inhibitors . These inhibitors can regulate the activity of the p38 MAP kinase, a protein involved in various cellular processes such as inflammation and cell differentiation .

Mitochondrial Uncouplers

The compound has been used in the development of mitochondrial uncouplers for the potential treatment of non-alcoholic steatohepatitis (NASH) . Mitochondrial uncouplers disrupt the coupling between the electron transport chain and ATP synthesis, which can help reduce the accumulation of fat in the liver, a key feature of NASH .

Synthesis of Other Compounds

The compound has been used in the synthesis of other compounds . For example, it has been used in a reaction with phosphorus oxychloride and phosphorus pentachloride to produce a new compound .

作用机制

Target of Action

The primary target of 5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine is the p38 MAP kinase . This kinase plays a crucial role in cellular responses to stress and inflammation .

Mode of Action

5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine interacts with its target, the p38 MAP kinase, in an allosteric manner . This interaction modulates the kinase’s activity, leading to changes in the cellular response to stress and inflammation .

Biochemical Pathways

The interaction of 5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine with the p38 MAP kinase affects the MAPK signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and apoptosis .

Result of Action

The modulation of the p38 MAP kinase by 5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine can lead to changes in cellular responses to stress and inflammation . This can result in altered cell growth, differentiation, and apoptosis .

安全和危害

未来方向

Oxadiazoles, including 5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine, have shown potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Therefore, they may continue to be a focus of research in the future.

属性

IUPAC Name |

5,6-dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2N4O/c5-1-2(6)8-4-3(7-1)9-11-10-4 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQNGLLLIXRNIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=NON=C1N=C(C(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153493-48-2 |

Source

|

| Record name | 5,6-Dichloro-[1,2,5]oxadiazolo[3,4-b]pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

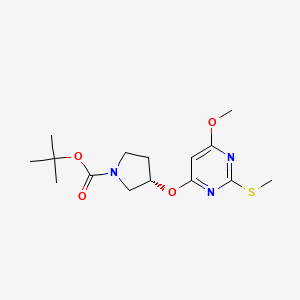

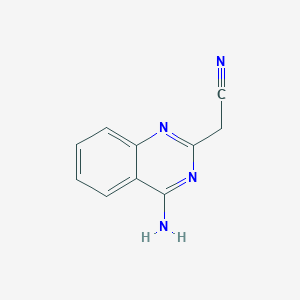

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2563768.png)

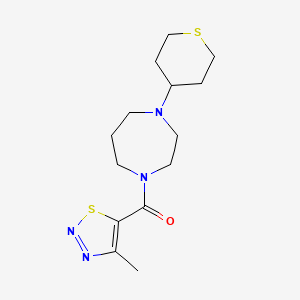

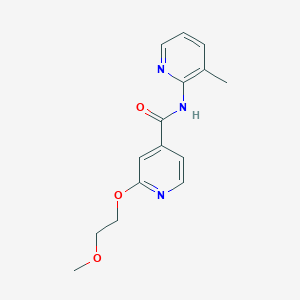

![N-(3-chlorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2563770.png)

![(E)-2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-5-(naphthalen-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/no-structure.png)

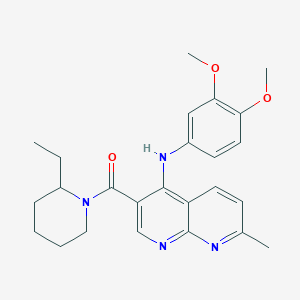

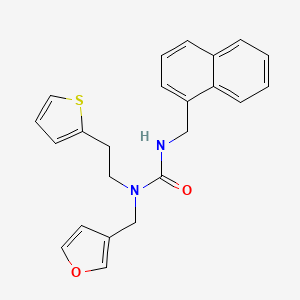

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2563772.png)

![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2563778.png)